

# Toxicological Profile of Formothion in Mammals: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Formothion*

Cat. No.: *B1673548*

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## Abstract

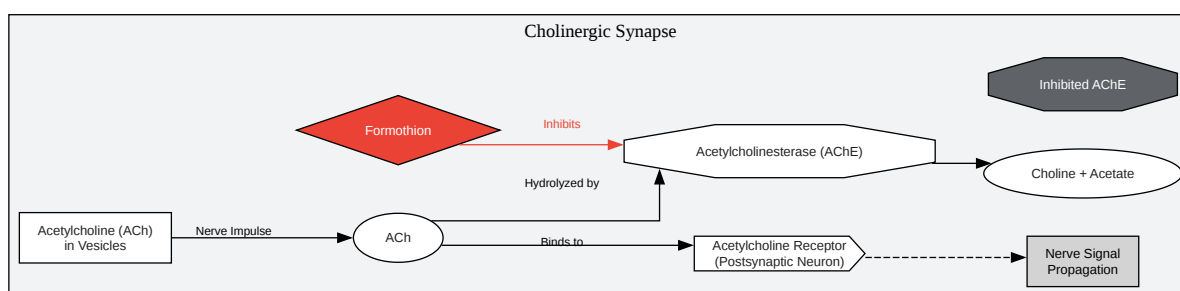
**Formothion** is a systemic and contact organophosphate insecticide and acaricide. Like other organophosphates, its primary mechanism of toxicity in mammals is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. This guide provides a comprehensive overview of the toxicological profile of **Formothion** in mammals, summarizing key findings on its mechanism of action, toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Quantitative data from various studies are presented in tabular format for ease of comparison, and detailed experimental methodologies are described. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

## Mechanism of Action: Acetylcholinesterase Inhibition

**Formothion** exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions. By inhibiting AChE, **Formothion** leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of nerve function.[1][2] This overstimulation of the nervous system

manifests as a range of clinical signs, from nausea and dizziness to muscle spasms, respiratory distress, and in severe cases, death.[1]

The following diagram illustrates the signaling pathway of acetylcholinesterase and its inhibition by **Formothion**.



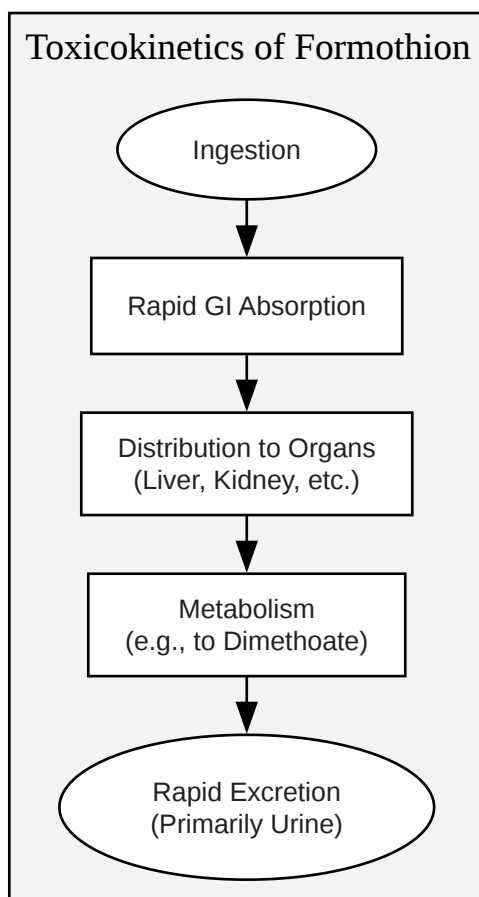
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Figure 1: Acetylcholinesterase Inhibition by **Formothion**

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

**Formothion** is rapidly absorbed in mammals, primarily through the gastrointestinal tract following oral ingestion.[1] Upon absorption, it is distributed to various organs, including the liver, kidneys, pancreas, and thymus.[1] The metabolism of **Formothion** in animals is a critical detoxification process. One of the key metabolic transformations is its conversion to dimethoate. The primary route of excretion is via the urine, with the majority of a dose being eliminated within 24 hours.

The following diagram outlines the general toxicokinetic pathway of **Formothion** in mammals.



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Figure 2: **Formothion** Toxicokinetic Pathway

## Toxicity Profile

### Acute Toxicity

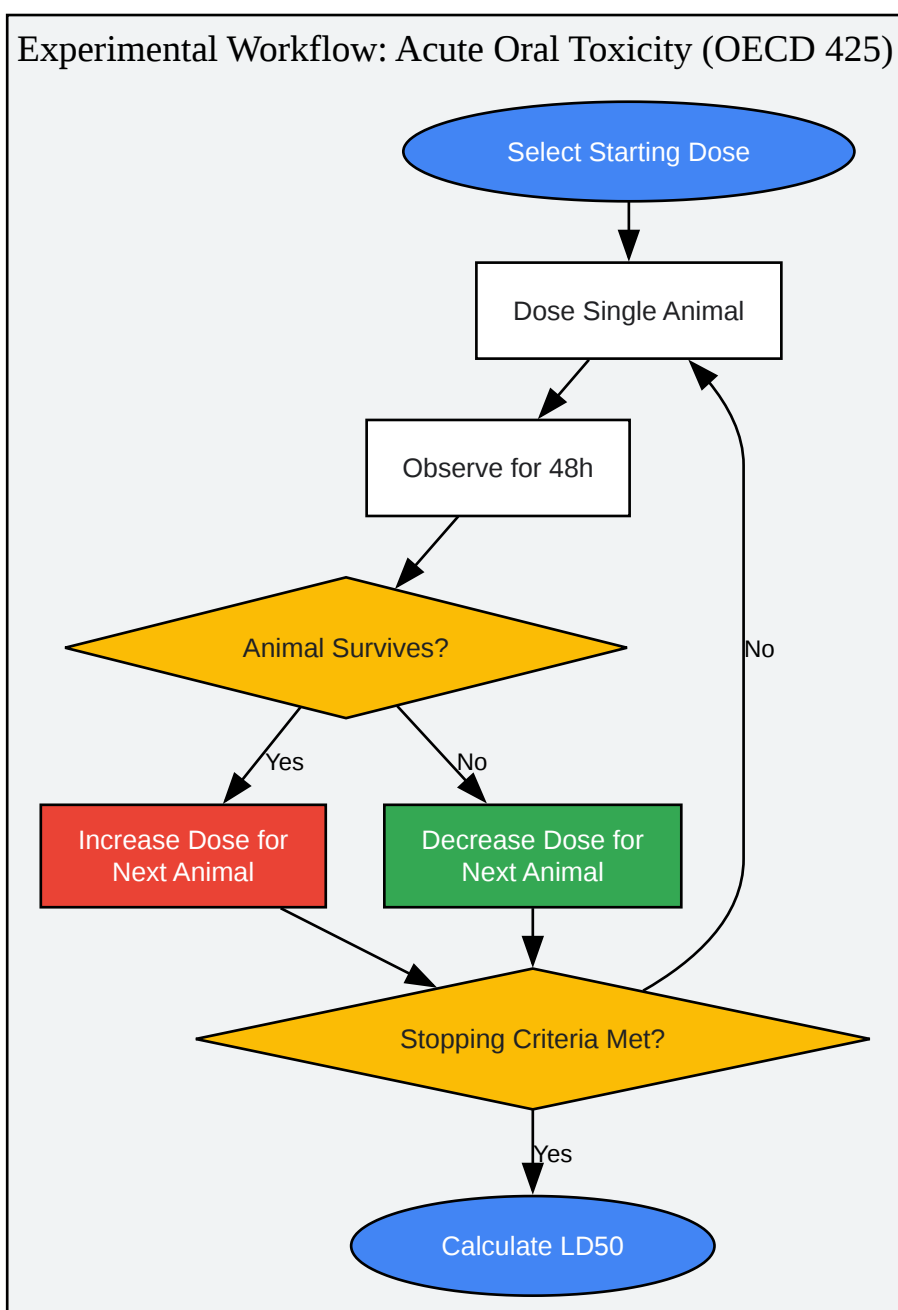
**Formothion** exhibits moderate acute toxicity in mammals. The primary route of exposure in acute poisoning is oral ingestion. The median lethal dose (LD50) varies across different mammalian species.

Species	Route	LD50	Reference
Rat	Oral	365-500 mg/kg	
Mouse	Oral	102 mg/kg	
Rabbit	Oral	410-420 mg/kg	
Cat	Oral	210 mg/kg	
Rat	Dermal	>1000 mg/kg	
Rat	Inhalation (4h)	4.5 mg/L	

#### Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

The acute oral toxicity of a substance is typically determined using methods like the Up-and-Down Procedure (UDP) as outlined in OECD Test Guideline 425. This method is designed to estimate the LD50 using a minimal number of animals.

The following diagram illustrates the workflow of the OECD 425 guideline.



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Figure 3: OECD 425 Experimental Workflow

## Chronic Toxicity

Long-term exposure to **Formothion** has been evaluated in feeding studies. In a two-year study with rats, a dietary concentration of 16 mg/kg/day resulted in growth impairment in males

during the first year, along with slight tremors and muscle spasms in individual rats. The animals tended to recover during the second year of the study.

Species	Duration	Dose	Effects	Reference
Rat	2 years	16 mg/kg/day	Growth impairment (males, 1st year), slight tremors, muscle spasms	

## Genotoxicity

Studies on the mutagenic potential of **Formothion** have been conducted. In a number of studies using *Salmonella typhimurium* (Ames test), **Formothion** was found to be non-mutagenic.

Test System	Result	Reference
<i>Salmonella typhimurium</i> (Ames test)	Non-mutagenic	

## Carcinogenicity

There is currently no direct experimental evidence to suggest that **Formothion** is carcinogenic in mammals. Organophosphate pesticides as a class do not typically have structures resembling known carcinogens.

## Reproductive and Developmental Toxicity

Information on the reproductive effects of **Formothion** is limited. However, a developmental toxicity study in rabbits showed no evidence of teratogenic or embryotoxic effects at doses of 6 and 30 mg/kg/day administered from day 6 to 18 of pregnancy.

Species	Dose	Study Type	Effects	Reference
Rabbit	6 and 30 mg/kg/day	Developmental	No teratogenic or embryotoxic effects	

## Immunotoxicity

Specific studies on the immunotoxicity of **Formothion** in mammals are not readily available in the reviewed literature. As an organophosphate, it is possible that **Formothion** could have immunomodulatory effects, but further research is required to establish a clear profile.

## Conclusion

**Formothion** is a moderately toxic organophosphate insecticide that acts by inhibiting acetylcholinesterase. It is rapidly absorbed, metabolized, and excreted in mammals. While acute toxicity data are well-defined, further research is needed to fully characterize its chronic, reproductive, and immunotoxic potential. The available data suggest that **Formothion** is not mutagenic and is unlikely to be carcinogenic. This guide provides a foundational understanding of the toxicological profile of **Formothion**, highlighting areas where further investigation is warranted.

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## References

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- 2. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]
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